4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
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Overview
Description
4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline involves multiple steps:
Formation of 3-dimethylamino-2-pyridine-4-yl-acrylonitrile: Pyridine-4-yl-acetonitrile hydrogen chloride reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) in the presence of an amine base such as triethylamine, pyridine, or piperidine.
Preparation of 4-pyridyl-2H-pyrazol-3-ylamine: The compound from the previous step reacts with hydrazine monohydrate in the presence of an acetic acid catalyst and an alcohol solvent.
Synthesis of 6-(4-methoxy-phenyl)-3-pyridine-4-yl-pyrazolo[1,5-a]pyrimidine: The intermediate reacts with 2-(4-methoxyphenyl)malondialdehyde in the presence of an acetic acid catalyst and an alcohol solvent.
Formation of 4-(3-pyridine-4-yl-pyrazolo[1,5-a]pyrimidine-6-yl)-phenol: Acid hydrolysis of the previous compound using a halogenated hydrogen catalyst such as HF, HCl, or HBr.
Final Compound Synthesis: The final step involves reacting the intermediate with chloroethylpiperidine hydrogen chloride in the presence of Cs2CO3 and an alcohol solvent.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline and phenyl derivatives.
Scientific Research Applications
4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3
Properties
Molecular Formula |
C28H27N5O |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
InChI |
InChI=1S/C28H27N5O/c1-4-14-32(15-5-1)16-17-34-23-10-8-21(9-11-23)22-18-30-28-26(19-31-33(28)20-22)24-12-13-29-27-7-3-2-6-25(24)27/h2-3,6-13,18-20H,1,4-5,14-17H2 |
InChI Key |
PFKQASDUKAZLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
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